molecular formula C16H11N3O3 B1676096 STAT5 Inhibitor CAS No. 285986-31-4

STAT5 Inhibitor

カタログ番号 B1676096
CAS番号: 285986-31-4
分子量: 293.28 g/mol
InChIキー: DAVIKTBRCQWOGT-GIJQJNRQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone that specifically suppresses STAT5 (IC₅₀ = 47 µM) by binding to its SH2 domain . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .


Synthesis Analysis

The development of STAT5 inhibitors has involved modifying STAT3 inhibitors to produce selectivity for STAT5 . The lead identified from this library shows nanomolar activity in vitro and induces leukemia cell death at 5 µM . A library of compounds based on the resulting 1,4-benzodiazepine-2,5-dione structure were prepared .


Molecular Structure Analysis

The STAT5 Inhibitor specifically suppresses STAT5 by binding to its SH2 domain . Analysis of molecular interactions in the SH2 domains of both STAT1 and STAT5 proteins with the ligand revealed few conserved amino acid residues which are responsible to stabilize the ligands within the binding pocket through bonded and non-bonded interactions .


Chemical Reactions Analysis

The STAT5 Inhibitor has been confirmed as a specific STAT5 inhibitor by analyzing the inhibitory activity of these compounds on STAT5-dependent luciferase activity compared with NF-κB–dependent transcriptional activity .


Physical And Chemical Properties Analysis

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone . Its chemical formula is C₁₆H₁₁N₃O₃ .

科学的研究の応用

Prostate Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : STAT5 inhibitors have shown promise in the treatment of prostate cancer. They target two critical steps in the activation process of Stat5 in cancer cells .
  • Methods of Application : The efficacy of the Stat5 inhibitors was evaluated in CWR22Rv1 cells utilizing fluorescently eYFP-labeled constructs .
  • Results : The inhibitors reduced cell survival following radiation in clonogenic assays. In a prostate cancer xenograft model, the combination of radiation with a STAT5 inhibitor suppressed tumor growth more than either treatment alone .

Treatment of Acute Lymphoblastic Leukemia (ALL)

  • Scientific Field : Hematology
  • Application Summary : STAT5 inhibitors have been used to suppress the leukemogenesis of Philadelphia chromosome-positive (Ph+) ALL .
  • Methods of Application : Genetic and pharmacologic inhibition of STAT5 activity was used to suppress cell growth, induce apoptosis, and inhibit leukemogenesis .
  • Results : The inhibitors decreased expression of the growth-promoting PIM-1 kinase, the apoptosis inhibitors MCL1 and BCL2, and increased expression of proapoptotic BIM protein .

Treatment of Leukemias and Graft vs Host Disease

  • Scientific Field : Hematology
  • Application Summary : STAT5 inhibitors are in phase I or II clinical trials for the treatment of leukemias and graft vs host disease .
  • Methods of Application : The inhibitors are being tested in clinical trials .
  • Results : Preliminary studies indicate that such compounds could be well tolerated and useful in reducing the occurrence of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia .

Eosinophil Apoptosis

  • Scientific Field : Immunology
  • Application Summary : STAT5 inhibitors can induce partial apoptosis of mature eosinophils at high concentrations .
  • Methods of Application : The inhibitors are applied at high concentrations .
  • Results : The inhibitors were found to induce partial apoptosis of mature eosinophils .

将来の方向性

The use of Jak inhibitors as therapy for a variety of autoimmune and malignant disorders has increased substantially . The development of therapeutic agents able to discriminate between the individual functions of Stat5 in different subcellular compartments might become desirable for effective tumor therapy and the prevention of side effects in normal tissues .

特性

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STAT5 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT5 Inhibitor
Reactant of Route 2
Reactant of Route 2
STAT5 Inhibitor

Citations

For This Compound
1,160
Citations
EA Nelson, SR Walker, E Weisberg… - Blood, The Journal …, 2011 - ashpublications.org
… In conclusion, we have identified pimozide as a STAT5 inhibitor that is effective in models of CML. The efficacy of pimozide against resistant mutants of BCR/ABL, and its beneficial …
Number of citations: 317 ashpublications.org
X Wang, X Ding, J Yan, Z Lu, H Cao, X Ni… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… of STAT5 inhibitor on atherosclerotic therapy for ApoE -/- mice fed with HFD and clarify the underlying mechanisms. Our results demonstrated that treatment with STAT5 inhibitor could …
Number of citations: 14 www.ncbi.nlm.nih.gov
EA Nelson, SR Walker, M Xiang, E Weisberg… - Genes & …, 2012 - journals.sagepub.com
… Pimozide was identified as a STAT5 inhibitor through a cell-based screen in which drugs … In this study, we show that pimozide is a STAT5 inhibitor in AML cells containing constitutively …
Number of citations: 117 journals.sagepub.com
C Maranto, V Udhane, J Jia, R Verma, G Müller-Newen… - Cancers, 2020 - mdpi.com
… We developed a lead Stat5 inhibitor, IST5, using in silico … nucleoside IST5 is a potent Stat5 inhibitor with high transcriptomic specificity … for a Stat5 inhibitor for therapeutic use in humans. …
Number of citations: 5 www.mdpi.com
A Orlova, C Wagner, ED de Araujo, D Bajusz… - Cancers, 2019 - mdpi.com
… Although multiple studies using molecular modeling or computational dynamics have been insightful in STAT5 inhibitor design, protein-inhibitor complexes characterized with atomic-…
Number of citations: 70 www.mdpi.com
M Brachet-Botineau, M Deynoux, N Vallet, M Polomski… - Cancers, 2019 - mdpi.com
… to EC 50 values obtained with the STAT5 inhibitor pimozide (unpublished data) indicating that … treatments with a STAT5 inhibitor might efficiently eliminate resistant CML and AML cells. …
Number of citations: 17 www.mdpi.com
Z Liao, L Gu, J Vergalli, SA Mariani… - Molecular cancer …, 2015 - AACR
… Discovery of small molecule Stat5 inhibitor IST5-002 through in silico database screen … Ex vivo organ culture testing of Stat5-inhibitor efficacy in clinical prostate cancers …
Number of citations: 47 aacrjournals.org
AA Cumaraswamy, AM Lewis, M Geletu… - ACS medicinal …, 2014 - ACS Publications
We herein report the design and synthesis of the first nanomolar binding inhibitor of STAT5 protein. Lead compound 13a, possessing a phosphotyrosyl-mimicking salicylic acid group, …
Number of citations: 70 pubs.acs.org
B Wingelhofer, B Maurer, EC Heyes… - Leukemia, 2018 - nature.com
… Here, we developed and extensively characterized the novel SH2 domain-targeting STAT5 inhibitor AC-4–130. Moreover, we demonstrated FLT3-ITD + AML cell sensitivity to AC-4–130 …
Number of citations: 131 www.nature.com
N Gumus, C Gunduz… - Journal of Biomolecular …, 2023 - Taylor & Francis
… In this study, it was investigated whether suppression of STAT5 via a “STAT5 inhibitor” Pimozide … In conclusion, we consider that STAT5 inhibitor Pimozide can be a good alternative or …
Number of citations: 1 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。